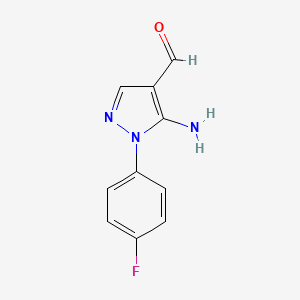

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an amino group, a fluorophenyl group, and a carbaldehyde group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide (MnO₂) as a recyclable catalyst in water, yielding the desired product in high efficiency . The reaction is carried out at room temperature, making it an environmentally friendly approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Study: Anti-Alzheimer's Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds derived from this parent structure have been tested for their binding affinity and inhibitory potency, showing promising results in low micromolar ranges .

Agricultural Chemistry

Development of Agrochemicals

This compound is also explored for its potential use in agricultural applications, particularly in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for enhancing crop protection while minimizing environmental impact .

Case Study: Herbicide Efficacy

In a study assessing the efficacy of various pyrazole derivatives as herbicides, this compound was found to inhibit specific plant growth enzymes, demonstrating effective herbicidal properties against common agricultural weeds .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate its effects on various biochemical pathways. Its role as an enzyme inhibitor is significant in studying receptor binding and metabolic processes. For example, studies have shown that specific derivatives can selectively inhibit monoamine oxidase (MAO), which is relevant for treating mood disorders .

Material Science

Novel Material Development

The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Researchers are exploring its potential applications in organic electronics and photonic devices due to its favorable electronic characteristics .

Diagnostic Applications

Formulation of Diagnostic Agents

This compound can be utilized in creating diagnostic agents that aid in the detection of diseases through targeted imaging techniques. Its functional groups allow for modifications that enhance binding to biological targets, making it suitable for developing imaging agents for conditions such as cancer .

Data Tables

Mécanisme D'action

The mechanism by which 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets. Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins and enzymes.

Comparaison Avec Des Composés Similaires

- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-yl)(4-fluorophenyl)methanone

Comparison: Compared to its analogs, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and chemical behavior. This functional group allows for further derivatization and modification, making it a versatile intermediate in synthetic chemistry.

Activité Biologique

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an amino group at the 5-position of the pyrazole ring, a fluorophenyl substituent, and an aldehyde functional group, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C10H9FN2O

- Molecular Weight : 190.17 g/mol

- Structure : The compound features a pyrazole ring with an aldehyde and an amino group, which are critical for its biological activity.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the fields of oncology and inflammation. Its interactions with specific proteins involved in cellular signaling pathways suggest potential therapeutic applications.

Key Biological Interactions

- Mitogen-Activated Protein Kinase 14 (MAPK14) :

- Cytotoxicity :

Table 1: Cytotoxic Activity of Related Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | NCI-H460 | 42.30 | |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

Case Study: Inhibition of p38 MAP Kinase

In a study focused on high-throughput screening for p38 MAP kinase inhibitors, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole were identified as selective inhibitors. The binding interactions were characterized using X-ray crystallography, revealing crucial hydrogen bonds that contribute to their selectivity .

Implications for Drug Development

The biological activities of this compound position it as a valuable scaffold in drug discovery:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Anticancer Therapeutics : Its cytotoxic properties against various cancer cell lines indicate potential for further development as an anticancer agent.

Propriétés

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKKYBNZDJPPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.